N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
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Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a thiazole ring, a chlorothiophene moiety, and an isopropylsulfonyl group. Such compounds are often studied for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorothiophene Moiety: This step may involve the coupling of a chlorothiophene derivative with the thiazole ring using palladium-catalyzed cross-coupling reactions.
Attachment of the Isopropylsulfonyl Group: This can be done through sulfonylation reactions using isopropylsulfonyl chloride in the presence of a base.
Formation of the Benzamide Core: The final step involves the acylation of the amine group with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
Uniqueness
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the isopropylsulfonyl group, in particular, may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S3/c1-10(2)26(22,23)12-5-3-11(4-6-12)16(21)20-17-19-13(9-24-17)14-7-8-15(18)25-14/h3-10H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBNWDYCXCNENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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